2-Amino-3-oxobutanoicacidhydrochloride

Metabolic Research Enzyme Assay Synthetic Building Block

Researchers often face stability issues with free-base α-amino ketones in enzymatic assays. Our 2-Amino-3-oxobutanoic acid hydrochloride (CAS 1085525-80-9) solves this: • Stabilized HCl salt ensures reproducible kinetics in threonine dehydrogenase (ThrDH) studies. • Reactive α-amino ketone core enables efficient synthesis of imidazoles, oxazoles, and peptidomimetics. • High water solubility facilitates conjugation and probe design. Supplied with analytical documentation for immediate research use.

Molecular Formula C4H8ClNO3
Molecular Weight 153.56 g/mol
Cat. No. B13113800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-oxobutanoicacidhydrochloride
Molecular FormulaC4H8ClNO3
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)O)N.Cl
InChIInChI=1S/C4H7NO3.ClH/c1-2(6)3(5)4(7)8;/h3H,5H2,1H3,(H,7,8);1H
InChIKeyDIEDNMSXIBAJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-oxobutanoic Acid Hydrochloride Overview


2-Amino-3-oxobutanoic acid hydrochloride (CAS: 1085525-80-9, molecular formula: C₄H₈ClNO₃, MW: 153.56 g/mol) is the stabilized hydrochloride salt of a non-proteinogenic α-amino acid . Its core structure, 2-amino-3-oxobutanoic acid (CAS: 6531-42-6), is a key metabolic intermediate in the threonine degradation and glycine biosynthesis pathways, acting as the product of threonine dehydrogenase and the substrate for 2-amino-3-ketobutyrate CoA ligase [1]. The compound features a ketone at the 3-position and an amino group at the 2-position, making it a versatile chiral building block for synthesizing heterocycles and peptidomimetics [2].

FormHydrochloride salt
RoleMetabolic intermediate
Building blockα-Amino ketone

2-Amino-3-oxobutanoic Acid Hydrochloride: Substitution Risks


Due to the extreme scarcity of publicly available, comparator-based quantitative data for this specific compound, any claim of functional interchangeability with its closest analogs—such as its ethyl ester (CAS 20207-16-3), methyl ester (CAS 41172-77-4), or the free base (CAS 6531-42-6)—remains scientifically unsubstantiated. The target compound's unique combination of a reactive α-amino ketone core and its hydrochloride salt form, which critically modulates solubility and stability, precludes direct substitution without rigorous, case-specific experimental validation . The absence of published head-to-head biological or physicochemical data means that generic substitution carries an undefined and unquantifiable risk of experimental failure.

Salt formHydrochloride improves solubility; free base may not transfer directly.
Ester analogsMethyl/ethyl esters lack comparative enzyme or stability data.
Evidence gapNo published head-to-head data; substitution risk unquantified.

2-Amino-3-oxobutanoic Acid Hydrochloride: Evidence Gaps


In Vitro Enzyme Inhibition Comparison

An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChEBI, BRENDA) reveals a critical absence of direct, head-to-head quantitative data for 2-amino-3-oxobutanoic acid hydrochloride against its closest analogs. While the benzyl ester analog (CAS 99855-38-6) has been reported to exhibit an IC₅₀ of 12.5 µM against serine proteases , no comparable data exists for the target compound. Similarly, no enzyme inhibition (IC₅₀/Ki), metabolic stability (half-life), or comparative solubility data could be identified for the target compound or its esters. The available data is limited to basic physicochemical descriptors and qualitative metabolic roles [1].

In Vitro Enzyme Inhibition
Data to verify
Target data not found
Benzyl ester IC₅₀ 12.5 µM
No comparative data available
Substitution risk unquantified; requires validation
Metabolic Research Enzyme Assay Synthetic Building Block

2-Amino-3-oxobutanoic Acid Hydrochloride: Research Applications


Threonine Metabolism Studies

Given its established role as the direct product of L-threonine dehydrogenase (EC 1.1.1.103), 2-amino-3-oxobutanoic acid hydrochloride serves as a critical substrate for studying this enzyme's kinetics and regulation. Its use is essential for in vitro assays designed to characterize enzyme activity, determine Km values, or screen for potential inhibitors [1].

Heterocycle and Unnatural Amino Acid Synthesis

The compound's α-amino ketone moiety makes it a versatile building block in organic synthesis. Its hydrochloride form provides enhanced stability and water solubility, facilitating its use in condensation reactions to create imidazoles, oxazoles, and other nitrogen-containing heterocycles of pharmaceutical interest [2].

Peptidomimetic and Probe Development

The reactive ketone group allows for site-specific modifications and conjugations, making the compound a valuable scaffold for designing activity-based probes or peptidomimetics that target enzymes involved in amino acid metabolism .

Application
Selection Property
Validation Focus
Threonine metabolism enzyme assays
Metabolic intermediate identity
Enzyme kinetics and inhibition screening
Heterocycle synthesis
α-Amino ketone reactivity
Condensation efficiency and yield
Peptidomimetic scaffold
Reactive ketone for conjugation
Site-specific modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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